Scientific Field: Oncology
Summary of Application: Pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3, which are fibroblast growth factor receptors.
Methods of Application: The research involved the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives.
Results or Outcomes: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis.
Scientific Field: Organic Chemistry
Summary of Application: This research covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives.
Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system.
Results or Outcomes: The advantages and drawbacks of different synthetic strategies and approaches were considered.
Scientific Field: Biochemistry
Summary of Application: Pyridine derivatives are used for the synthesis of azaindole-based protein kinase inhibitors.
Methods of Application: The specific methods of application would depend on the particular protein kinase being targeted and the specific inhibitor being synthesized.
Scientific Field: Molecular Biology
Methods of Application: The research involved the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives.
Results or Outcomes: Among them, compound 4h exhibited potent FGFR inhibitory activity.
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic compound characterized by a pyridine ring substituted with a bromine atom and a difluoromethyl group. Its molecular formula is C₆H₄BrF₂NO, and it has a molecular weight of approximately 224. The compound is known for its unique structure, which includes a carbonyl group adjacent to the nitrogen atom in the pyridine ring. The presence of both bromine and difluoromethyl groups contributes to its chemical reactivity and potential biological activity .
The synthesis of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one can be achieved through several methods:
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one finds applications in various fields:
Interaction studies involving 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one focus on its binding affinities with biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential side effects. Initial findings suggest that it may interact with specific proteins involved in cellular signaling pathways, although comprehensive studies are still needed to elucidate these interactions fully .
Several compounds share structural similarities with 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Bromo-4-(difluoromethyl)pyridine | Bromine at position 2; difluoromethyl at position 4 | Different position of substituents affects reactivity |
5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one | Chlorine instead of bromine | Generally less reactive than brominated compounds |
5-Iodo-1-(difluoromethyl)pyridin-2(1H)-one | Iodine at position 5 | Higher reactivity due to iodine's leaving group ability |
The unique combination of bromine and difluoromethyl groups in 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one contributes to its distinct chemical properties and potential applications compared to these similar compounds .